

Quantum Chemical Analysis of C.I. Pigment Red 5: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 5*

Cat. No.: *B1583872*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. **Pigment Red 5** is a prominent member of the azo pigment family, valued for its vibrant bluish-red hue and stability.^[1] Understanding its molecular and electronic properties is crucial for optimizing its performance in various applications, from cosmetics to industrial coatings.^[2] ^[3] This technical guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the fundamental characteristics of **Pigment Red 5**. It provides a comprehensive overview of the theoretical methodologies, presents illustrative quantitative data, and outlines the computational workflows necessary for such an investigation. This document serves as a resource for researchers seeking to apply computational chemistry techniques to the study of organic pigments.

Introduction

Pigment Red 5 ($C_{30}H_{31}ClN_4O_7S$) is a complex organic molecule with a sulfonamide-azo-naphthamide backbone.^{[2][4]} Its performance characteristics, including color, lightfastness, and thermal stability, are intrinsically linked to its molecular structure and electronic properties.^[2] Quantum chemical calculations offer a powerful, non-destructive approach to probe these properties at the atomic level, providing insights that can guide the synthesis of new pigments with enhanced features.^[5]

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying organic pigments.^[2] It provides a favorable balance between computational cost and accuracy for predicting key parameters such as optimized molecular geometries, electronic properties like the HOMO-LUMO energy gap (which dictates color), and vibrational spectra.^[2]
^[5] This guide outlines a theoretical framework for the comprehensive analysis of **Pigment Red 5** using DFT and related methods.

Computational Methodology

A systematic computational protocol is essential for obtaining reliable theoretical data. The following sections detail a standard workflow for the quantum chemical analysis of **Pigment Red 5**.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the **Pigment Red 5** molecule.

Protocol:

- Initial Structure: The starting molecular geometry of **Pigment Red 5** can be constructed using its IUPAC name: N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.^{[2][3][4]}
- Computational Method: Geometry optimization is performed using DFT. A common choice of functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
- Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically employed to provide a good balance of accuracy and computational efficiency for molecules of this size.
- Solvation Model: To simulate the pigment's properties in a relevant medium (e.g., a solvent or polymer matrix), a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated.
- Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy

minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, the electronic properties can be calculated to understand the pigment's color and reactivity.

Protocol:

- Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional and basis set.
- HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output. The energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitation energy and, consequently, its color.
- Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for intermolecular interactions.

Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), which is directly related to the perceived color of the pigment.

Protocol:

- Method: TD-DFT calculations are performed on the optimized geometry. The number of excited states to be calculated is specified to cover the visible region of the electromagnetic spectrum.
- Functional and Basis Set: The same functional and basis set used for geometry optimization are typically used for TD-DFT calculations for consistency.
- Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The wavelength of maximum absorption (λ_{max}) can then be compared with experimental data.

Illustrative Quantitative Data

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the quantum chemical calculations described above for **Pigment Red 5**.

Table 1: Optimized Geometric Parameters (Selected)

Parameter	Bond/Angle	Calculated Value
Bond Length	N=N (Azo)	1.25 Å
C-N (Azo-Naphthol)	1.42 Å	
C-N (Amide)	1.36 Å	
S-N (Sulfonamide)	1.65 Å	
Dihedral Angle	C-N=N-C	178.5°

Table 2: Calculated Electronic Properties

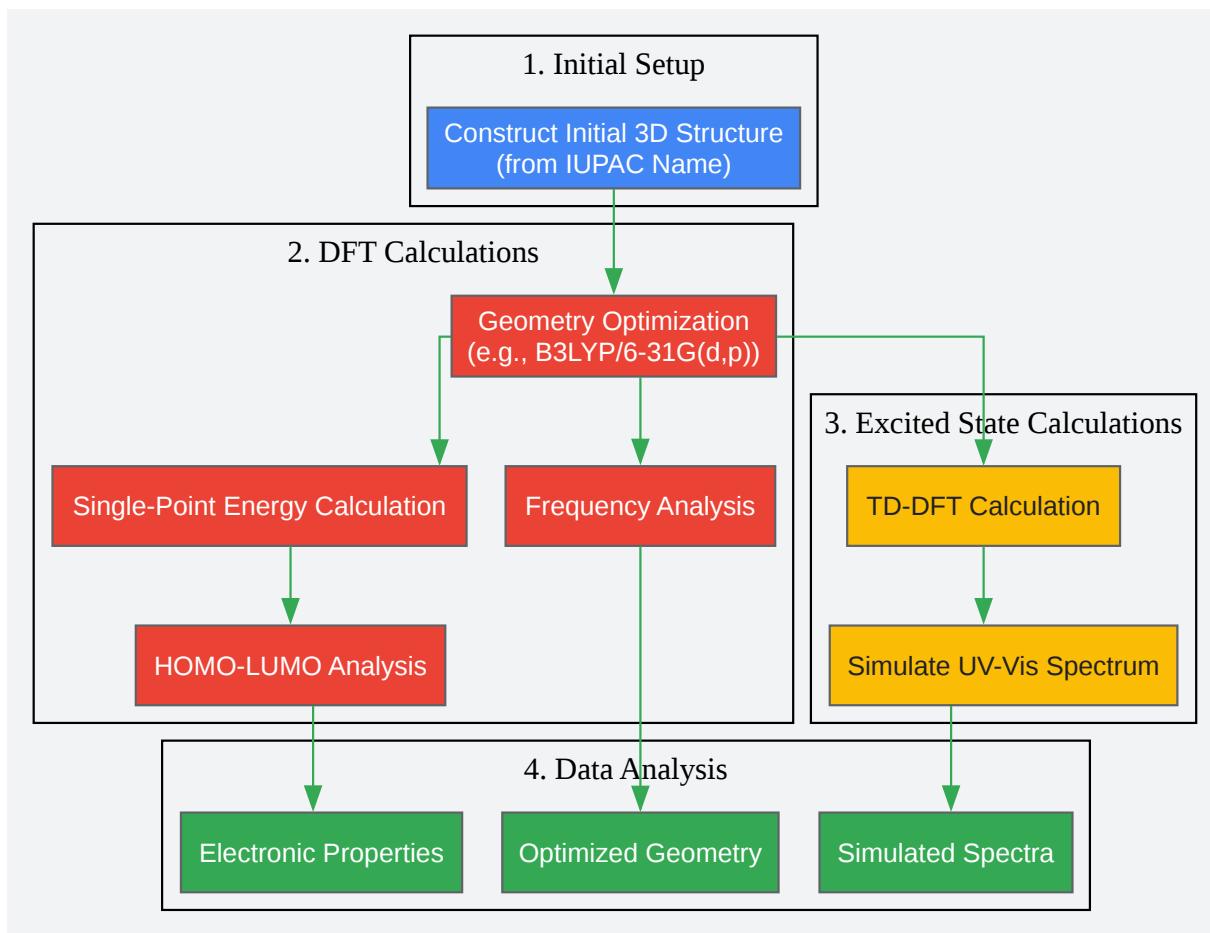
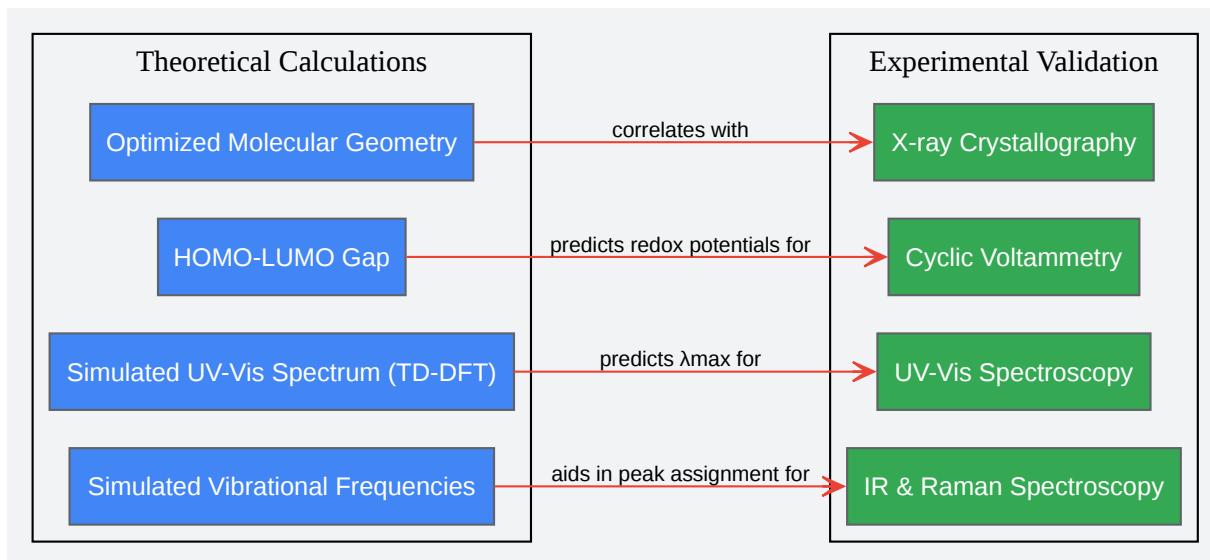

Property	Value
HOMO Energy	-5.8 eV
LUMO Energy	-3.2 eV
HOMO-LUMO Gap	2.6 eV
Dipole Moment	4.5 D

Table 3: Simulated Spectral Data (TD-DFT)

Excited State	Excitation Energy (eV)	Wavelength (nm)	Oscillator Strength (f)
S ₀ → S ₁	2.45	506	0.85
S ₀ → S ₂	2.88	430	0.12
S ₀ → S ₃	3.10	400	0.05


Visualization of Computational Workflow and Relationships

The following diagrams illustrate the logical flow of the computational study and the interplay between theoretical calculations and experimental validation.

[Click to download full resolution via product page](#)

Caption: Computational workflow for the quantum chemical analysis of **Pigment Red 5**.

[Click to download full resolution via product page](#)

Caption: Relationship between theoretical predictions and experimental validation.

Conclusion

Quantum chemical calculations provide a robust framework for investigating the molecular and electronic properties of C.I. **Pigment Red 5**. By employing DFT and TD-DFT, researchers can gain detailed insights into the structure-property relationships that govern the performance of this important organic pigment. The methodologies and illustrative data presented in this guide offer a starting point for the in-depth computational analysis of **Pigment Red 5** and related azo pigments, ultimately facilitating the rational design of novel colorants with tailored properties for advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. union-pigment.com [union-pigment.com]
- 2. Pigment red 5 | 6410-41-9 | Benchchem [benchchem.com]
- 3. Pigment Red 5 | C30H31CIN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Pigment red 5 | 6410-41-9 [smolecule.com]
- 5. An Update in Computational Methods for Environmental Monitoring: Theoretical Evaluation of the Molecular and Electronic Structures of Natural Pigment–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quantum Chemical Analysis of C.I. Pigment Red 5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583872#quantum-chemical-calculations-for-pigment-red-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com